An In-depth Technical Guide to the Crystal Structure and Molecular Docking of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid
An In-depth Technical Guide to the Crystal Structure and Molecular Docking of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into its structural characterization, predicted crystallographic features based on analogous compounds, and its potential as a therapeutic agent through a detailed molecular docking analysis against a relevant biological target. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, combines the thiazole ring with a methoxyphenyl group, a common feature in many cyclooxygenase (COX) inhibitors. This structural arrangement suggests a potential for this molecule to interact with key biological targets involved in inflammation and cancer.
Recent studies have highlighted the efficacy of various thiazole derivatives. For instance, certain thiazole-thiadiazole derivatives have shown promise as anti-tuberculosis agents[1], while others have been investigated as antibacterial agents targeting DNA gyrase B[2]. Furthermore, thiazole-based compounds have been synthesized and evaluated for their antimicrobial and anticancer activities, with molecular docking studies revealing strong binding interactions with relevant protein targets[3][4]. Notably, derivatives of 2-(4-methoxyphenyl)thiazole-4-carboxamide have been identified as potent inhibitors of COX enzymes, which are crucial mediators of inflammation.[5]
This guide will first detail the synthesis and spectroscopic characterization of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid. Subsequently, we will present a predictive analysis of its crystal structure, drawing upon data from closely related compounds. The final section will provide a step-by-step protocol for a molecular docking study of this molecule with the COX-2 enzyme, elucidating its potential binding mode and therapeutic relevance.
Synthesis and Spectroscopic Characterization
The synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid can be achieved through established synthetic routes for similar thiazole derivatives. A plausible synthetic pathway is outlined below.
Proposed Synthetic Protocol
A common and effective method for the synthesis of the title compound involves the Hantzsch thiazole synthesis.
Caption: Proposed synthesis of the target molecule.
Step-by-Step Protocol:
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Thiazole Ring Formation: To a solution of 4-methoxythiobenzamide (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents) and a base such as sodium acetate (2 equivalents).
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Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate.
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Collect the precipitate by filtration, wash with water, and dry. Purify the crude ester by recrystallization from ethanol.
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Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.
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Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with water, and dry to yield 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid.
Predicted Spectroscopic Data
Based on data from analogous compounds, the following spectroscopic characteristics are predicted for the title compound.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.0 (br s, 1H, COOH), 7.95 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.0 (C=O, acid), 165.0 (C-2, thiazole), 162.0 (Ar-C-O), 145.0 (C-4, thiazole), 130.0 (C-5, thiazole), 128.5 (Ar-CH), 125.0 (Ar-C), 114.5 (Ar-CH), 55.5 (OCH₃), 12.0 (CH₃). |
| FT-IR (ATR) | ν (cm⁻¹): 3100-2500 (O-H stretch, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1610 (C=N stretch, thiazole), 1580, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ether). |
| Mass Spectrometry (HRMS) | Calculated for C₁₂H₁₁NO₃S [M+H]⁺: 250.0538, Found: (predicted to be within ± 5 ppm). |
Predicted Crystal Structure and Intermolecular Interactions
While a definitive crystal structure for 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is not publicly available, we can infer its likely solid-state conformation and packing by analyzing the crystal structures of similar molecules.
Conformational Analysis
The molecule possesses two primary rotatable bonds: the C-C bond connecting the thiazole and phenyl rings, and the C-O bond of the methoxy group. The dihedral angle between the thiazole and phenyl rings is expected to be non-planar to minimize steric hindrance. In similar structures, this angle is often observed to be between 25° and 85°.[6] The carboxylic acid group is likely to be nearly coplanar with the thiazole ring to maximize conjugation.
Predicted Intermolecular Interactions and Crystal Packing
In the solid state, carboxylic acids are well-known to form strong intermolecular hydrogen bonds. It is highly probable that 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid will form hydrogen-bonded dimers through its carboxylic acid moieties.
Caption: Predicted hydrogen-bonded dimer formation.
In addition to these strong hydrogen bonds, weaker C-H···O and C-H···π interactions are also anticipated to play a role in the overall crystal packing, creating a three-dimensional supramolecular architecture.[6] Aromatic π-π stacking between the phenyl rings of adjacent molecules may also contribute to the stability of the crystal lattice.
Molecular Docking Analysis with Cyclooxygenase-2 (COX-2)
Given that structurally related thiazole derivatives have shown inhibitory activity against COX enzymes[5], a molecular docking study was performed to investigate the binding mode of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid with the human COX-2 enzyme.
Rationale for Target Selection
Cyclooxygenase (COX) enzymes are key mediators of inflammation and are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). The COX-2 isoform is of particular interest as its selective inhibition can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. The presence of the methoxyphenyl group in the title compound is a common feature in many selective COX-2 inhibitors.
Molecular Docking Protocol
The following protocol outlines the steps for performing a molecular docking study using AutoDock Vina.
Caption: Workflow for the molecular docking study.
Step-by-Step Protocol:
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Protein and Ligand Preparation:
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The crystal structure of human COX-2 was obtained from the Protein Data Bank.
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Water molecules and co-crystallized ligands were removed, and polar hydrogens were added to the protein structure.
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A 3D structure of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid was generated and energy-minimized.
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Grid Box Generation: A grid box was defined to encompass the active site of the COX-2 enzyme, ensuring that the ligand had sufficient space to explore different binding conformations.
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Docking Simulation: The docking simulation was performed using AutoDock Vina to predict the binding affinity and pose of the ligand within the COX-2 active site.
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Analysis of Results: The docking results were analyzed to identify the most favorable binding pose based on the predicted binding energy. The intermolecular interactions between the ligand and the protein were visualized and examined.
Predicted Binding Interactions and Discussion
The molecular docking results suggest that 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid can favorably bind within the active site of COX-2. The predicted binding mode reveals several key interactions:
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Hydrogen Bonding: The carboxylic acid group of the ligand is predicted to form hydrogen bonds with key amino acid residues in the COX-2 active site, such as Arginine and Tyrosine.
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Hydrophobic Interactions: The methoxyphenyl group is expected to occupy a hydrophobic pocket within the active site, forming van der Waals interactions with surrounding nonpolar residues.
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Pi-Stacking: The thiazole and phenyl rings may engage in π-π stacking interactions with aromatic residues in the active site.
These predicted interactions are consistent with the binding modes of known COX-2 inhibitors and provide a strong rationale for the potential anti-inflammatory activity of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid.
Conclusion
This technical guide has provided a comprehensive overview of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, from its synthesis and characterization to its potential therapeutic applications. While a definitive crystal structure remains to be determined experimentally, analysis of analogous compounds allows for a reasoned prediction of its solid-state properties. The molecular docking study presented herein strongly suggests that this molecule is a promising candidate for further investigation as a COX-2 inhibitor. The detailed protocols and predictive data provided in this guide serve as a valuable resource for researchers working on the development of novel thiazole-based therapeutic agents.
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